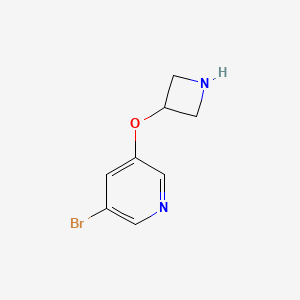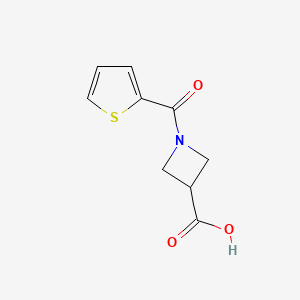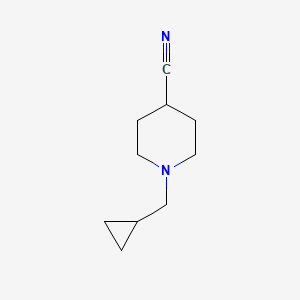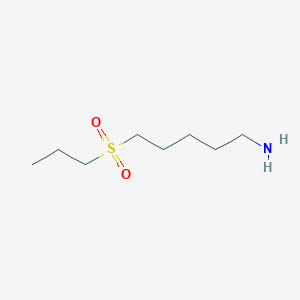![molecular formula C9H4BrN3OS B1400041 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile CAS No. 1341498-87-0](/img/structure/B1400041.png)
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Overview
Description
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is a chemical compound with the molecular formula C9H4BrN3OS and a molecular weight of 283.13 g/mol It is characterized by the presence of a bromine atom, a thiadiazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-ol with 4-cyanophenol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often require catalysts such as palladium complexes and ligands to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminated derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have been studied for their anticancer properties. They can interact with biological targets and exhibit a range of pharmacological activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is not fully elucidated. thiadiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through their ability to form hydrogen bonds and other interactions with biological macromolecules . The presence of the bromine atom and the nitrile group may enhance these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Similar structure but with a phenol group instead of a nitrile group.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Contains a similar thiadiazole ring system but with a different overall structure.
Uniqueness
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is unique due to the combination of the thiadiazole ring, bromine atom, and nitrile group This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-6(5-11)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNVWLXHTULJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)

![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)


![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)
